1-Bromo-4-((6-bromohexyl)oxy)benzene
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Overview
Description
1-Bromo-4-((6-bromohexyl)oxy)benzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where a bromine atom and a 6-bromohexyloxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-((6-bromohexyl)oxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 4-bromophenol with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-((6-bromohexyl)oxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .
Scientific Research Applications
1-Bromo-4-((6-bromohexyl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((6-bromohexyl)oxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the hexyloxy group play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1-Bromo-4-((6-bromohexyl)oxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(6-chlorohexyloxy)benzene: Similar structure but with a chlorine atom instead of a bromine atom.
1-Bromo-4-(6-iodohexyloxy)benzene: Similar structure but with an iodine atom instead of a bromine atom.
1-Bromo-4-(6-fluorohexyloxy)benzene: Similar structure but with a fluorine atom instead of a bromine atom.
Properties
Molecular Formula |
C12H16Br2O |
---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-4-(6-bromohexoxy)benzene |
InChI |
InChI=1S/C12H16Br2O/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 |
InChI Key |
PVAIJJROBCAILH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCBr)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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